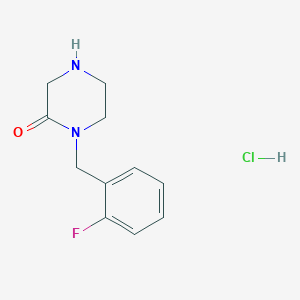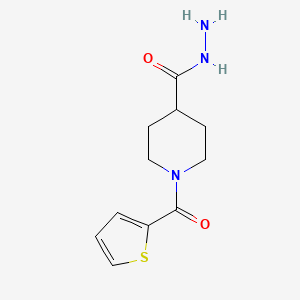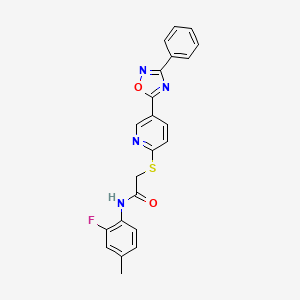amine hydrochloride CAS No. 2138559-95-0](/img/structure/B2386591.png)
[2-(3,5-Dimethylphenoxy)ethyl](methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethylphenoxy)ethylamine hydrochloride: is a chemical compound with the molecular formula C11H18ClNO It is a hydrochloride salt of an amine, characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 5 positions, an ethyl linker, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylphenoxy)ethylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylphenol and 2-chloroethylamine hydrochloride.
Etherification Reaction: 3,5-dimethylphenol is reacted with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide to form 2-(3,5-dimethylphenoxy)ethylamine.
Methylation: The resulting 2-(3,5-dimethylphenoxy)ethylamine is then methylated using methyl iodide or a similar methylating agent to yield 2-(3,5-Dimethylphenoxy)ethylamine.
Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of 2-(3,5-Dimethylphenoxy)ethylamine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(3,5-Dimethylphenoxy)ethylamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of any oxidized forms back to the amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, where halogenation or other substitutions can occur.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents such as chlorine or bromine, often in the presence of a catalyst.
Major Products Formed:
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Reduced amine forms.
Substitution Products: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
Chemistry: In chemistry, 2-(3,5-Dimethylphenoxy)ethylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in receptor binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine: In medicine, 2-(3,5-Dimethylphenoxy)ethylamine hydrochloride is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the areas of neurology and psychiatry.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenoxy)ethylamine hydrochloride involves its interaction with specific molecular targets. The phenoxy group and the amine moiety allow it to bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in neurological research, it may interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
[2-(3,5-Dimethylphenoxy)ethyl]amine hydrochloride: Lacks the methyl group on the amine.
2-(3,5-Dimethylphenoxy)ethylamine hydrochloride: Contains an ethyl group instead of a methyl group on the amine.
2-(3,5-Dimethylphenoxy)ethylamine hydrochloride: Contains a propyl group instead of a methyl group on the amine.
Uniqueness: The uniqueness of 2-(3,5-Dimethylphenoxy)ethylamine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the amine enhances its lipophilicity and may influence its binding affinity to molecular targets compared to its analogs.
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9-6-10(2)8-11(7-9)13-5-4-12-3;/h6-8,12H,4-5H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMIZYYVWDPBAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
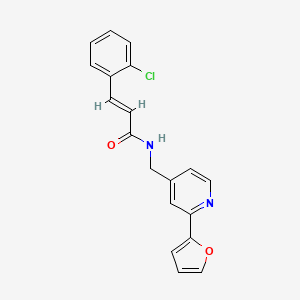
![7-Fluoro-4-((2-fluorobenzyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2386509.png)
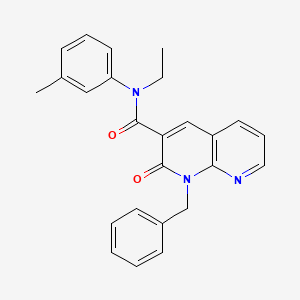
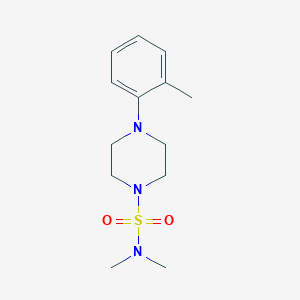
![5-(methoxycarbonyl)-4H-furo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B2386515.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2386516.png)
![4-(4-Methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2386517.png)
![3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid](/img/structure/B2386524.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2386525.png)
![4-{[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}aniline](/img/structure/B2386527.png)
![N-[4-(Azepan-1-yl)-2-methylbutan-2-yl]-2-chloropropanamide](/img/structure/B2386528.png)
